molecular formula C10H13N3 B14670523 5,7-Diethylpyrazolo[1,5-a]pyrimidine CAS No. 43024-20-0

5,7-Diethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14670523
CAS No.: 43024-20-0
M. Wt: 175.23 g/mol
InChI Key: JOBXLLRCQGJXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant impact in medicinal chemistry. The structure of this compound consists of a fused ring system containing both pyrazole and pyrimidine rings, with ethyl groups attached at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-ethylpyrazole with malonic acid or its derivatives. The reaction is carried out under acidic or basic conditions, often using a catalyst such as pyridine or phosphoric acid . The process can be summarized as follows:

    Starting Materials: 5-amino-3-ethylpyrazole and malonic acid.

    Reaction Conditions: Heating the mixture in the presence of a catalyst.

    Product Formation: Cyclocondensation leads to the formation of the pyrazolo[1,5-a]pyrimidine core with ethyl groups at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Diethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Diethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an aldose reductase inhibitor, it modulates the enzyme’s activity by binding to its active site, thereby preventing the reduction of glucose to sorbitol . This inhibition can help mitigate long-term diabetic complications. Additionally, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

5,7-Diethylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

43024-20-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5,7-diethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H13N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-7H,3-4H2,1-2H3

InChI Key

JOBXLLRCQGJXHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=CC=NN21)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.